Methyl 4-[({5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate
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Overview
Description
Methyl 4-{5-chloro-2-[(2-fluorophenyl)methanesulfonyl]pyrimidine-4-amido}benzoate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of methyl 4-{5-chloro-2-[(2-fluorophenyl)methanesulfonyl]pyrimidine-4-amido}benzoate involves multiple steps. The starting materials typically include 5-chloro-2-[(2-fluorophenyl)methanesulfonyl]pyrimidine and 4-amidobenzoic acid. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .
Chemical Reactions Analysis
Methyl 4-{5-chloro-2-[(2-fluorophenyl)methanesulfonyl]pyrimidine-4-amido}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Scientific Research Applications
Methyl 4-{5-chloro-2-[(2-fluorophenyl)methanesulfonyl]pyrimidine-4-amido}benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-{5-chloro-2-[(2-fluorophenyl)methanesulfonyl]pyrimidine-4-amido}benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Methyl 4-{5-chloro-2-[(2-fluorophenyl)methanesulfonyl]pyrimidine-4-amido}benzoate can be compared with similar compounds such as:
Methyl 2-(2-chloro-4-fluorophenyl)acetate: Similar in structure but lacks the pyrimidine and sulfonyl groups.
Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate: Contains a pyrimidine ring but has different substituents.
Methyl 2-(4-amino-5-chloro-2-fluorophenyl)acetate: Similar aromatic structure but different functional groups. The uniqueness of methyl 4-{5-chloro-2-[(2-fluorophenyl)methanesulfonyl]pyrimidine-4-amido}benzoate lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C20H15ClFN3O5S |
---|---|
Molecular Weight |
463.9 g/mol |
IUPAC Name |
methyl 4-[[5-chloro-2-[(2-fluorophenyl)methylsulfonyl]pyrimidine-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C20H15ClFN3O5S/c1-30-19(27)12-6-8-14(9-7-12)24-18(26)17-15(21)10-23-20(25-17)31(28,29)11-13-4-2-3-5-16(13)22/h2-10H,11H2,1H3,(H,24,26) |
InChI Key |
NRVAPWDZRZMAJS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3F |
Origin of Product |
United States |
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